3-(Pentafluorosulfur)benzenesulfonyl chloride

Catalog No.
S873873
CAS No.
1211520-62-5
M.F
C6H4ClF5O2S2
M. Wt
302.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pentafluorosulfur)benzenesulfonyl chloride

CAS Number

1211520-62-5

Product Name

3-(Pentafluorosulfur)benzenesulfonyl chloride

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride

Molecular Formula

C6H4ClF5O2S2

Molecular Weight

302.7 g/mol

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H

InChI Key

NNEKBNJEZZMVHF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl

3-(Pentafluorosulfur)benzenesulfonyl chloride is a specialized organofluorine compound characterized by its unique chemical structure and properties. Its chemical formula is C6H4ClF5O2S2\text{C}_6\text{H}_4\text{ClF}_5\text{O}_2\text{S}_2, with a molecular weight of approximately 302.66 g/mol. This compound features a benzenesulfonyl chloride group, where a pentafluorosulfur substituent is attached to the aromatic ring at the meta position. The presence of five fluorine atoms contributes significantly to its reactivity and physical properties, making it a valuable intermediate in various chemical syntheses .

There is no current information on the mechanism of action of 3-(pentafluorosulfur)benzenesulfonyl chloride in any biological system or its interaction with other compounds.

  • Corrosive: The sulfonyl chloride group can be corrosive to skin and eyes [].
  • Moisture sensitive: The chloride group can react with moisture, releasing hydrochloric acid fumes [].
  • Fluoride hazards: While the exact behavior of the pentafluorosulfur group is unclear, it's advisable to handle the compound with caution due to potential fluoride release concerns [].

Synthesis

Potential Applications

Due to the presence of the sulfonyl chloride functional group, 3-PFBS-Cl is likely a versatile reagent that could be useful in various synthetic transformations. Sulfonyl chlorides are known to react with a variety of nucleophiles, introducing the -SO2Cl group into organic molecules. This functional group can be further manipulated to introduce other functionalities.

The unique combination of a fluorinated sulfur and a sulfonyl chloride group in 3-PFBS-Cl suggests potential applications in areas such as:

  • Medicinal chemistry: Fluorine substitution is a common strategy in drug design to improve the properties of drug candidates []. 3-PFBS-Cl could potentially serve as a building block for the synthesis of novel fluorinated pharmaceuticals.
  • Material science: Organosulfur compounds are known to find use in various functional materials. The specific properties of 3-PFBS-Cl, particularly the presence of the fluorinated sulfur group, warrant investigation for potential applications in materials science.
Due to its electrophilic nature. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters. Additionally, this compound can react with thiols to form thioether derivatives, which are useful in further synthetic applications .

The synthesis of 3-(Pentafluorosulfur)benzenesulfonyl chloride typically involves the introduction of the pentafluorosulfur group into the benzenesulfonyl chloride framework. One common method includes the reaction of benzenesulfonyl chloride with a suitable fluorinating agent that can introduce the pentafluorosulfur moiety. This process may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions due to the moisture sensitivity of the compound .

This compound has several applications in organic synthesis, particularly in creating fluorinated compounds that are important in pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules, especially those requiring fluorinated functionalities for enhanced biological activity or stability. Additionally, it may be used in materials science for developing new polymers or coatings with specific properties due to the presence of fluorine .

Interaction studies involving 3-(Pentafluorosulfur)benzenesulfonyl chloride primarily focus on its reactivity with various nucleophiles and its potential impact on biological systems. These studies help elucidate how this compound can be utilized in drug design or as a reagent in organic synthesis. Understanding these interactions is crucial for predicting the behavior of this compound in complex chemical environments and its potential therapeutic applications .

Several compounds share structural similarities with 3-(Pentafluorosulfur)benzenesulfonyl chloride, particularly those containing sulfonyl groups and fluorinated moieties. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chlorideC₆H₄ClF₅O₂S₂Contains chlorine and similar fluorinated structure
4-(Pentafluorosulfur)benzenesulfonyl chlorideC₆H₄ClF₅O₂S₂Different substitution pattern on benzene ring
Benzenesulfonyl fluorideC₆H₅FOSLacks pentafluorosulfur but retains sulfonyl functionality

Uniqueness: The unique feature of 3-(Pentafluorosulfur)benzenesulfonyl chloride lies in its pentafluorosulfur group, which enhances its electrophilicity compared to other similar compounds. This characteristic makes it particularly valuable in synthetic chemistry for creating highly reactive intermediates that are not easily accessible through other means .

XLogP3

5.2

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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